3-Ethynyl-3-fluoropyrrolidine

Description

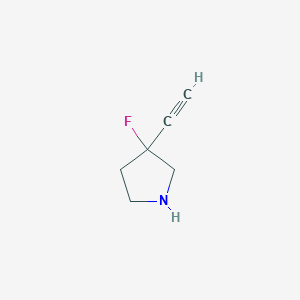

3-Ethynyl-3-fluoropyrrolidine (CAS: 1565079-79-9) is a saturated five-membered heterocyclic compound featuring a pyrrolidine backbone substituted with fluorine and ethynyl groups at the 3-position. The pyrrolidine ring confers conformational flexibility and basicity due to its secondary amine structure, while the ethynyl group (sp-hybridized carbon) enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The fluorine atom introduces electronegativity, enhancing metabolic stability and influencing electronic properties, making this compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-ethynyl-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN/c1-2-6(7)3-4-8-5-6/h1,8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFZVIWKNHQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-fluoropyrrolidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles with high stereoselectivity . Another approach involves the use of copper(I)-catalyzed reactions to introduce the fluorine atom and ethynyl group into the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-fluoropyrrolidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.

Substitution: The ethynyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Palladium catalysts and boron reagents are commonly employed in coupling reactions.

Scientific Research Applications

Chemistry: 3-Ethynyl-3-fluoropyrrolidine serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with fluorinated and ethynylated functionalities .

Biology: In biological research, this compound is used to study the effects of fluorine and ethynyl groups on biological activity and molecular interactions .

Medicine: The unique properties of this compound make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles .

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products .

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, while the ethynyl group facilitates its participation in various chemical reactions. These interactions can modulate biological activity and influence the compound’s efficacy in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 3-Ethynyl-3-fluoropyrrolidine, primarily through fluorination or ethynyl substituents:

Key Observations:

- Core Ring Differences: Pyrrolidine (saturated, flexible) vs. pyridine (aromatic, planar). Pyrrolidine’s basicity (pKa ~11) contrasts with pyridine’s weaker basicity (pKa ~5) .

Ethynyl Group Modifications :

- The pyrrolidinyl substituent in 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine introduces a secondary amine, enabling hydrogen bonding or salt formation.

Biological Activity

3-Ethynyl-3-fluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an ethynyl group attached to a pyrrolidine ring. The molecular formula is CHFN, and its molecular weight is approximately 101.11 g/mol. The presence of the ethynyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidepressant Activity : Studies suggest that it may possess antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Analgesic Properties : Preliminary findings indicate potential analgesic effects, possibly through central nervous system mechanisms.

- Cognitive Enhancement : Some research points to cognitive-enhancing properties, potentially beneficial in conditions like Alzheimer's disease.

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects of this compound in rodent models.

- Methodology : Administered to mice subjected to chronic stress; behavioral tests (e.g., forced swim test) were conducted.

- Results : Significant reduction in immobility time was observed, indicating antidepressant activity.

-

Analgesic Study :

- Objective : To assess pain relief properties in a neuropathic pain model.

- Methodology : The compound was administered post-injury in rats; pain sensitivity was measured using paw withdrawal thresholds.

- Results : Notable increase in thresholds suggested effective analgesic properties.

Data Table of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antidepressant | Serotonin/Norepinephrine modulation | Rodent models | Reduced immobility time |

| Analgesic | Central nervous system modulation | Neuropathic pain model | Increased pain thresholds |

| Cognitive enhancement | Neurotransmitter receptor interaction | Alzheimer's model | Improved memory retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.